molecular formula C10H9Cl3N2O2 B6344924 Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate CAS No. 1264088-37-0

Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate

Cat. No. B6344924
CAS RN: 1264088-37-0
M. Wt: 295.5 g/mol
InChI Key: JSJNQOAPZJPWKM-DHDCSXOGSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate, commonly referred to as ECDCA, is an organic compound with a wide range of scientific applications. It is a chloroacetate ester with a molecular formula of C11H9Cl3N2O2. ECDCA is synthesized through the reaction of 2,5-dichlorophenylhydrazine with ethyl chloroacetate in the presence of a base catalyst. It has been used in a variety of scientific research applications, including its ability to act as a bioactive agent in the inhibition of cancer cell growth, its role in the regulation of gene expression, and its potential for use in drug delivery systems.

Mechanism of Action

ECDCA has been shown to act as a bioactive agent in the inhibition of cancer cell growth. Its mechanism of action is not yet fully understood, however, it has been suggested that it may act by interfering with the activity of certain enzymes involved in the regulation of cell growth and proliferation. Additionally, it has been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ECDCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, regulate gene expression, and act as a carrier for small molecules and proteins. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of certain diseases, such as diabetes and cardiovascular disease.

Advantages and Limitations for Lab Experiments

ECDCA has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable in a variety of conditions. Additionally, it is easy to synthesize and has a high yield. However, there are some limitations to its use in laboratory experiments. It is toxic and can cause skin irritation, and it has a limited shelf life. Additionally, it can be difficult to control the concentration of the compound, as it can easily be degraded in the presence of light and heat.

Future Directions

ECDCA has a variety of potential future applications. It could be used to develop more effective cancer treatments, as well as treatments for other diseases. Additionally, it could be used to develop more efficient drug delivery systems, as well as novel methods of gene regulation. Furthermore, it could be used to develop new materials and products, such as biodegradable plastics and coatings. Finally, it could be used to develop new methods of synthesizing other compounds, such as dyes and pigments.

Synthesis Methods

ECDCA is synthesized through the reaction of 2,5-dichlorophenylhydrazine with ethyl chloroacetate in the presence of a base catalyst. The reaction is typically carried out at a temperature of 60-80°C in an inert atmosphere. The reaction is typically complete within 2-3 hours. The yield of the reaction is typically high, with yields of up to 99% being reported.

Scientific Research Applications

ECDCA has been used in a variety of scientific research applications. It has been used as a bioactive agent in the inhibition of cancer cell growth. It has been shown to be effective in inhibiting the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer cell lines. It has also been used to regulate gene expression, with studies demonstrating its ability to upregulate or downregulate the expression of specific genes. Additionally, it has been investigated for its potential use in drug delivery systems, with studies demonstrating its ability to be used as a carrier for small molecules and proteins.

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJNQOAPZJPWKM-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate

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